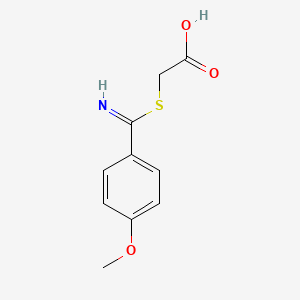

alpha-Imino-p-methoxybenzylmercaptoacetic acid

Description

Properties

CAS No. |

63906-34-3 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-(4-methoxybenzenecarboximidoyl)sulfanylacetic acid |

InChI |

InChI=1S/C10H11NO3S/c1-14-8-4-2-7(3-5-8)10(11)15-6-9(12)13/h2-5,11H,6H2,1H3,(H,12,13) |

InChI Key |

QQQIRTZUDPJMOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=N)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Imino-p-methoxybenzylmercaptoacetic acid typically involves multi-step organic reactions. One common approach is the condensation of p-methoxybenzylamine with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-Imino-p-methoxybenzylmercaptoacetic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imino group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Imino-p-methoxybenzylmercaptoacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-Imino-p-methoxybenzylmercaptoacetic acid involves its interaction with various molecular targets. The imino group can form Schiff bases with aldehydes and ketones, while the mercapto group can chelate metal ions or participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

p-(Dimethylamino)benzoic acid ()

- Structure : (CH3)2NC6H4COOH

- Molecular Weight : 165.18 g/mol

- Key Properties: Melting point (238–242°C), higher thermal stability compared to methoxy-substituted analogs due to the dimethylamino group’s electron-donating and resonance effects .

- Comparison: Replacing the methoxy group in the target compound with a dimethylamino group increases solubility in polar solvents but reduces acidity (pKa ~5.2 for carboxylic acid vs. ~4.7 for methoxy-substituted analogs).

p-Aminobenzoic Acid ()

- Structure : NH2C6H4COOH

- Molecular Weight : 137.14 g/mol

- Key Properties: Used in research for folate synthesis and UV absorption. The amino group (-NH2) is less electron-donating than methoxy, leading to weaker resonance stabilization .

- Comparison: The thiol group in the target compound introduces redox activity and metal-binding capacity absent in p-aminobenzoic acid.

Alpha-Imino Pesticides ()

(E)-alpha-(Methoxyimino)-N-methyl-2-phenoxybenzeneacetamide (Metominostrobin)

- Structure: Methoxyimino group attached to a benzeneacetamide backbone.

- Application : Broad-spectrum fungicide targeting mitochondrial respiration in fungi.

- Comparison: The target compound’s mercaptoacetic acid moiety differentiates it from metominostrobin’s amide functionality.

Hexaconazole

- Structure: Alpha-butyl-alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol.

- Application : Triazole fungicide inhibiting ergosterol biosynthesis.

- Comparison : The absence of a triazole ring in the target compound limits its sterol biosynthesis inhibition but highlights versatility in designing sulfur-containing agrochemicals .

Thiazole and Heterocyclic Derivatives ()

(Z)-2-Amino-alpha-[1-(tert-butoxycarbonyl)]-1-methylethoxyimino-4-thiazolacetic Acid

- Structure : Thiazole ring with tert-butoxycarbonyl (Boc) protection.

- Key Properties : Boc groups enhance stability during synthetic processes.

- Comparison: The target compound lacks heterocyclic rings but shares imino and carboxylic acid functionalities. The Boc group in thiazole derivatives improves solubility and reaction specificity, whereas the methoxybenzyl group in the target compound may enhance membrane permeability .

Research Findings and Implications

- Electron-Donating Effects: Methoxy and dimethylamino groups in benzene derivatives influence acidity and solubility, critical for drug design .

- Thiol Reactivity : The -SH group in the target compound may enable disulfide bond formation or enzyme inhibition, analogous to cysteine-containing pharmaceuticals .

- Agrochemical Potential: Structural parallels to metominostrobin suggest utility in fungicide development, though thiol stability under environmental conditions requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.